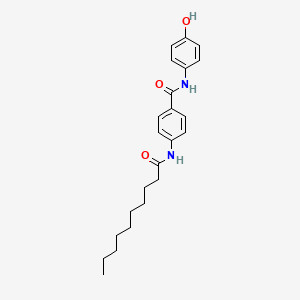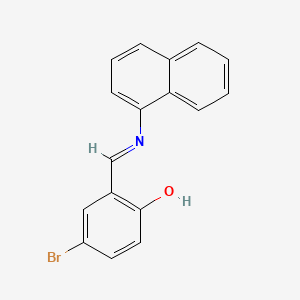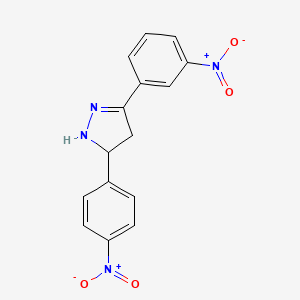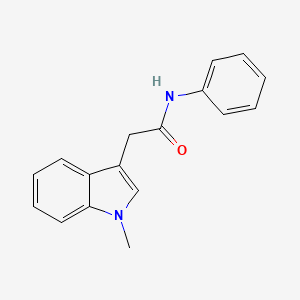![molecular formula C26H36N2O4 B11559336 Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate](/img/structure/B11559336.png)
Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE is a complex organic compound with potential applications in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenyl carbamate: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with a suitable isocyanate under controlled conditions to form the carbamate linkage.
Coupling with the butyl chain: The carbamate intermediate is then reacted with a butylamine derivative to introduce the butyl chain, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under suitable conditions.
Reduction: The carbamate group can be reduced to the corresponding amine.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the carbamate group would yield the corresponding amine.
科学研究应用
5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
5-Methyl-2-(propan-2-yl)phenol: A simpler compound with similar structural features.
5-Methyl-2-(propan-2-yl)phenyl acetate: Another related compound with different functional groups.
Uniqueness
What sets 5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE apart is its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research.
属性
分子式 |
C26H36N2O4 |
|---|---|
分子量 |
440.6 g/mol |
IUPAC 名称 |
(5-methyl-2-propan-2-ylphenyl) N-[4-[(5-methyl-2-propan-2-ylphenoxy)carbonylamino]butyl]carbamate |
InChI |
InChI=1S/C26H36N2O4/c1-17(2)21-11-9-19(5)15-23(21)31-25(29)27-13-7-8-14-28-26(30)32-24-16-20(6)10-12-22(24)18(3)4/h9-12,15-18H,7-8,13-14H2,1-6H3,(H,27,29)(H,28,30) |
InChI 键 |
OWZIXCWHKDXYJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)NCCCCNC(=O)OC2=C(C=CC(=C2)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11559254.png)
![2,4-dichloro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11559255.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11559257.png)
acetyl}hydrazinylidene)-N-(2-methoxyphenyl)butanamide](/img/structure/B11559261.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11559278.png)
![2-(4-Iodophenoxy)-N'-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide](/img/structure/B11559279.png)

![O-{3-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11559296.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559305.png)

![N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline](/img/structure/B11559313.png)
![2-({5'-Acetyl-3'-cyano-6'-methyl-1',4'-dihydro-[3,4'-bipyridin]-2'-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide](/img/structure/B11559318.png)


